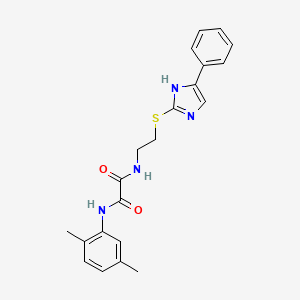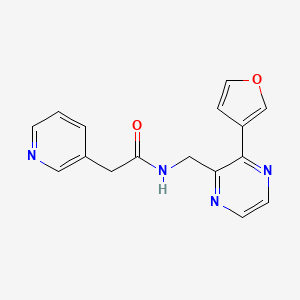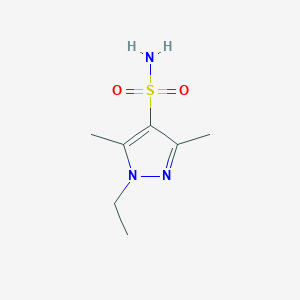
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Agents
Research on derivatives of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has shown potential in the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which are suitable for use as antibacterial agents. These compounds have been tested for their antibacterial activity, with some showing high levels of effectiveness against certain strains (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition
Another area of application involves the design and synthesis of sulfonamide derivatives that function as enzyme inhibitors. Specifically, compounds containing the sulfonamido group have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase (AChE) enzyme, showing significant inhibition with low cytotoxicity, making them promising candidates for further development in medicinal chemistry (Ozgun et al., 2019).
Safety and Hazards
The safety information for “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” indicates that it has a GHS07 signal word warning. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .
Mode of Action
The compound interacts with its target by hydrolyzing the second messenger cAMP . This interaction results in the modulation of cAMP levels within the cell, thereby influencing the downstream signaling pathways that are regulated by cAMP .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cAMP signaling pathway . By modulating the activity of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, the compound can influence various downstream effects such as cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its modulation of the cAMP signaling pathway . By influencing this pathway, the compound can affect a variety of cellular processes, potentially leading to changes in cell behavior and function .
properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPJUPWEIZDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

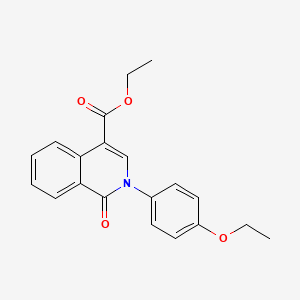
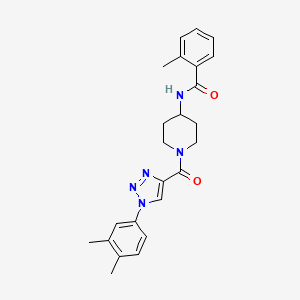

![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)

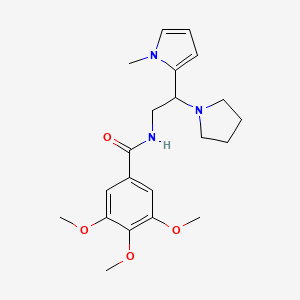


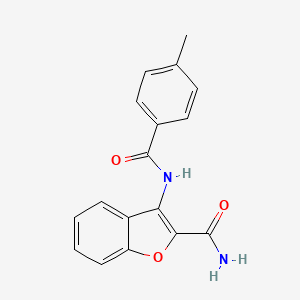
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
